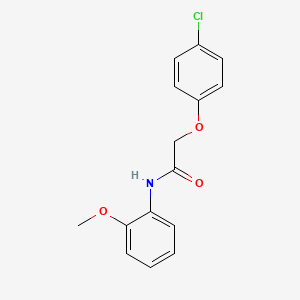![molecular formula C20H15N3O2S B11563577 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11563577.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring and the naphthalene moiety. The key steps include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfanylation: The benzoxazole ring is then subjected to sulfanylation using appropriate thiol reagents.
Condensation Reaction: The final step involves the condensation of the sulfanylated benzoxazole with naphthaldehyde and acetohydrazide under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Sulfoxides and Sulfones: Formed through oxidation
Amines: Formed through reduction
Substituted Benzoxazoles: Formed through nucleophilic substitution
科学的研究の応用
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, and microbial growth, thereby exerting its antimicrobial and antitumor effects.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
特性
分子式 |
C20H15N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H15N3O2S/c24-19(13-26-20-22-17-10-3-4-11-18(17)25-20)23-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,23,24)/b21-12+ |
InChIキー |
NOWRADJXNCQJBU-CIAFOILYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CSC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B11563495.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B11563496.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11563515.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563517.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11563520.png)

![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11563524.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11563525.png)
![2-(4-fluorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11563528.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11563530.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11563535.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11563543.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563545.png)
